S-Bioallethrin, also known as Esbiol, is a synthetic pyrethroid insecticide. [, , ] It is a chiral molecule, specifically the d-trans chrysanthemate of d-allethrolone. [] S-Bioallethrin is known for its fast knockdown effect against insects, especially mosquitoes. [, ] It is often incorporated in insecticide formulations, including coils, aerosols, and sprays. [, , , , , ] Its use in scientific research primarily focuses on its insecticidal properties, mechanisms of action, and potential environmental and health impacts.
S-Bioallethrin falls under the category of pyrethroid insecticides, which are synthetic analogs of natural pyrethrins. These compounds are characterized by their ability to disrupt the normal functioning of the nervous system in insects, leading to paralysis and death. Pyrethroids are widely used due to their effectiveness and relatively low toxicity to humans and animals compared to older insecticides like organophosphates .
The synthesis of S-Bioallethrin involves several key steps that typically utilize chiral building blocks to ensure the correct stereochemistry. The following outlines a common synthetic route:
The molecular formula for S-Bioallethrin is , and its structure features a complex arrangement that includes:
The stereochemistry is crucial as it influences the compound's biological activity. The presence of specific functional groups allows for interactions with insect sodium channels, which are pivotal in its insecticidal action .
S-Bioallethrin undergoes several chemical reactions that are significant for its biological activity:
These reactions are essential for understanding both the application and environmental fate of S-Bioallethrin.
The mechanism by which S-Bioallethrin exerts its insecticidal effects primarily involves:
The specificity of S-Bioallethrin for insect sodium channels over mammalian channels contributes to its relatively low toxicity for non-target species .
S-Bioallethrin exhibits several notable physical and chemical properties:
These properties influence how S-Bioallethrin is formulated for use in pest control products .
S-Bioallethrin has a range of applications:
The versatility and effectiveness of S-Bioallethrin make it a valuable compound in integrated pest management strategies across multiple sectors .
S-Bioallethrin (C₁₉H₂₆O₃) exerts its primary neurotoxic effects through stereospecific interactions with voltage-gated sodium channels (VGSCs) in neuronal membranes. As a Type I pyrethroid lacking the α-cyano group, S-Bioallethrin binds preferentially to the closed-state conformation of VGSCs, modifying channel gating kinetics through a temperature-dependent mechanism [3] [7]. Electrophysiological studies using Xenopus oocytes expressing rat Nav1.6 channels co-assembled with β1 and β2 subunits demonstrate that S-Bioallethrin (100 μM) induces transient sodium tail currents with rapid decay kinetics (τ = 11.8 ± 1.3 ms), significantly shorter than those produced by Type II pyrethroids like deltamethrin (τ = 103.9 ± 9.6 ms) [2] [4]. This modification results in:
The resting modification of Nav1.6 channels by S-Bioallethrin is relatively weak (5.7% at 100 μM) compared to other pyrethroids like tefluthrin (14.1%) [4]. Crucially, S-Bioallethrin does not exhibit use-dependent enhancement of channel modification during high-frequency depolarizing trains, distinguishing its mechanism from Type II pyrethroids that show up to 3.7-fold increased potency with repeated stimulation [2]. Isoform selectivity studies reveal Nav1.6 channels exhibit ≥15-fold greater sensitivity to S-Bioallethrin than Nav1.2 isoforms, implicating this abundantly expressed CNS channel as a primary target [2] [7].
Table 1: Electrophysiological Effects of S-Bioallethrin on Neuronal Sodium Channel Isoforms
Parameter | Nav1.6 + β1/β2 | Nav1.2 + β1/β2 | Comparison to Type II (Deltamethrin) |
---|---|---|---|
Resting Modification (100μM) | 5.7% | <1% | Lower than deltamethrin (2.5%) |
Tail Current Decay (τ, ms) | 11.8 ± 1.3 | Not modified | 9-fold faster than deltamethrin (103.9 ms) |
Use-Dependent Enhancement | Absent | Absent | Contrasts with 3.7-fold increase in deltamethrin |
Activation V₁/₂ Shift | -8.2 mV | Not significant | Similar hyperpolarizing direction |
Relative Sensitivity | High | Low | Nav1.6 sensitivity comparable to Type II |
The developing nervous system exhibits markedly increased vulnerability to S-Bioallethrin compared to mature organisms. Neonatal rodents demonstrate ≥10-fold greater sensitivity to acute neurotoxic effects than adults, attributable to ontogenetic differences in VGSC expression patterns and metabolic capabilities [1] [9]. Critical postnatal exposure windows (rodent PND 10-16) coincide with peak brain growth and synaptogenesis, during which S-Bioallethrin disrupts normal synaptic maturation through multiple mechanisms:
Altered neurotrophic signaling: S-Bioallethrin exposure during synaptogenesis reduces neuronal activity-dependent BDNF release, impairing activity-dependent synaptic refinement [1].
Persistent receptor changes: Neonatal exposure (0.7 mg/kg/day) permanently decreases muscarinic acetylcholine receptor (mAChR) density in cortical and hippocampal regions, with M1 subtype most significantly affected [5] [8]. These receptor alterations correlate with functional deficits observed in adulthood.
Oxidative stress cascade: Developing neurons exhibit heightened susceptibility to pyrethroid-induced oxidative damage, with S-Bioallethrin depleting glutathione reserves and increasing lipid peroxidation in neonatal hippocampus at exposure levels non-toxic to adults [1] [9].
Metabolic factors significantly contribute to this age-dependent susceptibility. S-Bioallethrin is metabolized primarily by CYP2C19 in humans and CYP2C6/3A1 in rats, with immature hepatic systems exhibiting only 6-7% of adult metabolic capacity [3] [9]. This metabolic deficiency allows greater distribution to the developing brain, where the immature blood-brain barrier offers reduced protection. Long-term synaptic alterations persist despite clearance of the parent compound, suggesting S-Bioallethrin exposure during critical periods induces maladaptive neuroplasticity through epigenetic mechanisms that alter gene expression patterns governing synaptic architecture [1] [5].
S-Bioallethrin exhibits distinct neurotoxicodynamic properties when compared with structurally diverse Type I pyrethroids. Functional observational battery (FOB) studies in rats reveal that while all Type I compounds produce the classic T-syndrome (whole-body tremor, aggressive sparring, hyperresponsiveness), S-Bioallethrin demonstrates unique characteristics:
Rapid onset kinetics: S-Bioallethrin-induced tremors manifest earlier (30-45 min post-exposure) than permethrin or resmethrin (60-90 min) at equipotent doses [6].
Differential receptor effects: Unlike other Type I pyrethroids, S-Bioallethrin produces significant downregulation of cortical nicotinic receptors (α4β2 subtype) alongside muscarinic effects [5] [8].
Calcium channel interactions: S-Bioallethrin uniquely inhibits voltage-gated calcium channels (L-, T-, and P/Q-types) in human embryonic kidney cells at concentrations modifying VGSCs, suggesting additional molecular targets [3] [7].
Table 2: Comparative Neurotoxicodynamics of Type I Pyrethroids in Mammalian Models
Parameter | S-Bioallethrin | Permethrin | Tefluthrin | Bioresmethrin |
---|---|---|---|---|
Primary VGSC Modification | Transient, low resting state modification | Intermediate resting modification | Strong resting modification (14.1%) | Transient modification |
Use-Dependence | Absent | Minimal | Moderate (2.8-fold enhancement) | Absent |
Calcium Channel Inhibition | Blocks L, T, P/Q types | Weak effect on N-type | No data | No significant effect |
mAChR Reduction | 25-30% in cortex | 15-20% in cortex | No data | 10-15% in cortex |
Onset of Tremors | 30-45 min | 60-90 min | 45-60 min | 60-75 min |
Metabolic CYP Dependence | High (CYP2C19/2C8) | Moderate (CYP3A4) | Low | Moderate (CYP2C6) |
Electrophysiological comparisons reveal that S-Bioallethrin produces distinctive tail current kinetics (τ = 11.8 ms) compared to tefluthrin (τ = 44.3 ms) at equivalent concentrations despite both being classified as Type I pyrethroids [4]. Molecular modeling suggests this difference arises from stereospecific binding interactions at the pyrethroid receptor site on domain II of the α-subunit, where S-Bioallethrin's (S)-configured allethrolone moiety creates different binding geometry compared to tefluthrin's tetrafluorobenzyl group [2] [4].
Subchronic exposure to environmentally relevant concentrations of S-Bioallethrin produces persistent neurobehavioral abnormalities in rodent models that model human cognitive impairment syndromes. Juvenile mice (PND 10-16) exposed to 0.7 mg/kg/day S-Bioallethrin exhibit delayed neurodevelopmental milestones including impaired righting reflex (p < 0.01) and reduced cliff avoidance response (p < 0.05) during exposure, which progress to adult cognitive deficits despite cessation of exposure [5] [8]. Key behavioral findings include:
Hyperactivity and altered exploration: Adult mice neonatally exposed to S-Bioallethrin exhibit increased spontaneous locomotor activity (38% increase in horizontal movements, p < 0.01) and reduced habituation to novel environments in open-field tests, indicating impaired spatial memory formation [5] [8].
Learning and memory deficits: Morris water maze testing reveals significant impairments in spatial learning (27% longer path length to platform, p < 0.01) and reduced platform quadrant preference during probe trials (18% reduction, p < 0.05), indicating hippocampal-dependent memory dysfunction [5]. Passive avoidance tests show impaired contextual fear memory (42% shorter latency, p < 0.01).
Altered anxiety-like behavior: Paradoxical increases in both open-arm avoidance in elevated plus maze (indicating heightened anxiety) and marble-burying behavior (suggesting compulsive tendencies) suggest complex effects on emotional regulation circuits [5].
Table 3: Long-Term Behavioral Effects of Neonatal S-Bioallethrin Exposure in Mice
Behavioral Domain | Test | Observed Deficit | Neural Substrate Implicated |
---|---|---|---|
Motor Function | Spontaneous activity | 38% ↑ horizontal movements (p<0.01) | Nigrostriatal dopamine pathways |
Spatial Learning | Morris water maze | 27% ↑ path length (p<0.01) | Hippocampal CA1 and dentate gyrus |
Contextual Memory | Passive avoidance | 42% ↓ retention latency (p<0.01) | Amygdala-hippocampal circuit |
Anxiety-like Behavior | Elevated plus maze | 35% ↓ open arm time (p<0.05) | Basolateral amygdala and BNST |
Repetitive Behavior | Marble burying | 3.2-fold ↑ marbles buried (p<0.01) | Cortico-striatal-thalamic circuits |
Sensorimotor Gating | Prepulse inhibition | 22% ↓ inhibition (p<0.05) | Nucleus accumbens and PFC |
These behavioral abnormalities correlate with neurochemical alterations in multiple neurotransmitter systems. Postmortem analyses reveal persistent reductions in muscarinic receptor density (25-30% in cortex and hippocampus, p < 0.01) and altered dopamine turnover (17% increase in striatal HVA/DA ratio, p < 0.05) in exposed animals [5] [8]. Notably, the cholinergic hypofunction corresponds spatially and temporally with cognitive deficits, suggesting S-Bioallethrin disrupts the normal developmental trajectory of cholinergic circuits essential for learning and memory. Synaptic ultrastructural analyses demonstrate reduced dendritic arborization in hippocampal CA3 pyramidal neurons and decreased spine density in prefrontal cortical layers II/III, providing anatomical correlates for the observed cognitive impairments [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1